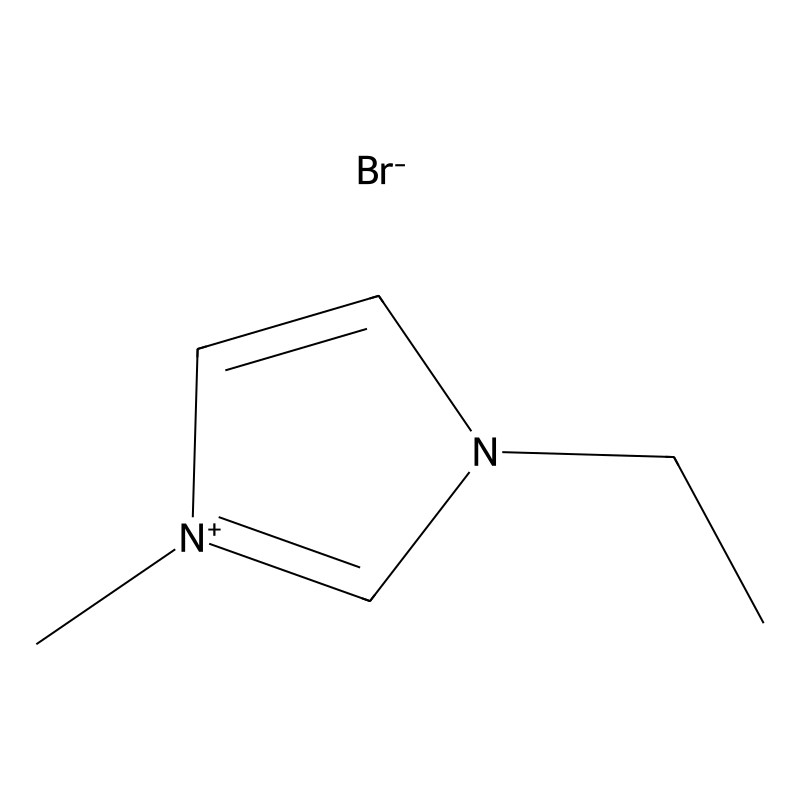1-Ethyl-3-methylimidazolium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Solvent and Reaction Medium
EMBr serves as a solvent and reaction medium for diverse chemical reactions due to its:
- Thermal stability: EMBr withstands high temperatures, allowing for reactions at elevated temperatures [].
- Polarity and tunability: EMBr exhibits tunable polarity, enabling researchers to tailor the reaction environment for specific needs [].
- Solubilizing power: EMBr can dissolve various organic and inorganic compounds, making it useful in diverse reactions [].
For instance, EMBr has been employed as a solvent in the synthesis and crystallization of coordination polymers, facilitating the formation of specific crystal structures [].
Catalyst and Catalyst Precursor
EMBr can act as a catalyst or a precursor for catalyst preparation in specific reactions.
- Direct catalyst: EMBr itself can act as a catalyst for certain reactions, such as Diels-Alder cycloadditions and carbonyl insertion reactions [].
- Catalyst precursor: EMBr can be transformed into task-specific ionic liquids (TSILs) by incorporating specific functional groups. These TSILs then act as efficient catalysts for various reactions [].
Other Applications
Beyond its role as a solvent, reaction medium, and catalyst, EMBr finds applications in other scientific research areas:
1-Ethyl-3-methylimidazolium bromide is an organic salt with the chemical formula C₆H₁₁N₂Br and a molecular weight of 191.07 g/mol. It is classified as an ionic liquid, characterized by its low vapor pressure, thermal stability, and high ionic conductivity. These properties make it a versatile solvent for various organic reactions and applications in materials science and electrochemistry . The compound is commonly used in research and industrial processes due to its unique physicochemical properties.
The synthesis of 1-ethyl-3-methylimidazolium bromide typically involves the following steps:
- Preparation of 1-Methylimidazole: This is often obtained through the reaction of imidazole with methyl iodide.
- Alkylation: The 1-methylimidazole is then reacted with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide.
- Purification: The product is purified through crystallization or distillation under inert conditions to ensure high purity.
This synthetic route highlights the straightforward nature of producing this compound, making it accessible for various research applications.
Interaction studies involving 1-ethyl-3-methylimidazolium bromide focus on its behavior in various environments:
- Electrode Interfaces: Research has shown that this ionic liquid can significantly influence electrochemical processes at electrode interfaces, affecting reaction kinetics and stability .
- Biomolecular Interactions: Preliminary studies suggest that it may alter the behavior of biomolecules, impacting enzyme activity and protein folding dynamics.
These interactions are crucial for understanding its potential uses in biochemistry and materials science.
Several compounds share structural similarities with 1-ethyl-3-methylimidazolium bromide. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| 1-Methyl-3-methylimidazolium bromide | C₆H₁₁N₂Br | Lower viscosity; used mainly in electrochemical systems |
| 1-Ethyl-3-methylimidazolium chloride | C₆H₁₁N₂Cl | Higher solubility in water; used in different extraction methods |
| 1-Hexyl-3-methylimidazolium bromide | C₁₁H₁₈N₂Br | Higher hydrophobicity; suitable for organic synthesis |
Uniqueness of 1-Ethyl-3-Methylimidazolium Bromide
What sets 1-ethyl-3-methylimidazolium bromide apart from these similar compounds is its balance between ionic conductivity and thermal stability, making it particularly effective as a solvent in both organic reactions and electrochemical applications. Its relatively low viscosity also enhances its utility in various processes compared to other ionic liquids.
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








